N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide
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Overview
Description
N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide is a chemical compound with the molecular formula C8H16N2O. It is known for its unique structure, which includes a cyclopropyl ring and an aminomethyl group. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide typically involves the reaction of [1-(aminomethyl)cyclopropyl]methanol with 2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the cyclopropyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide
- N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide
Uniqueness
N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide is unique due to its specific combination of a cyclopropyl ring and an aminomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N2O/c1-6(2)7(11)10-8(5-9)3-4-8/h6H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
CYFIJEYELZHFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1(CC1)CN |
Origin of Product |
United States |
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